molecular formula C7H7NO2 B1296157 4-Methylnicotinic acid CAS No. 3222-50-2

4-Methylnicotinic acid

Cat. No.: B1296157
CAS No.: 3222-50-2
M. Wt: 137.14 g/mol
InChI Key: ZKUZSTXNVMIDCY-UHFFFAOYSA-N
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Description

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is an organic compound with the molecular formula C₇H₇NO₂. It is a derivative of nicotinic acid, where a methyl group is substituted at the fourth position of the pyridine ring. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylnicotinic acid typically involves the use of 2,6-dichloro-4-methylnicotinonitrile as the starting material. The key step in the synthetic route is the reductive dechlorination in the presence of zinc and ammonia, followed by hydrolysis to yield this compound . This method is efficient and suitable for large-scale production.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the oxidation of 3-methylpyridine using selenium metal as a catalyst at high temperatures (260–320°C) for an extended period (55–235 minutes). This method can yield up to 51% of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives, such as amides or alcohols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.

    Reduction: Zinc and ammonia are used for reductive dechlorination.

    Substitution: Alkyl halides and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and nitriles .

Scientific Research Applications

4-Methylnicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 4-Methylnicotinic acid is unique due to the presence of a methyl group at the fourth position of the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUZSTXNVMIDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281715
Record name 4-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3222-50-2
Record name 4-Methylnicotinic acid
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Record name 3222-50-2
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Record name 4-Methylnicotinic acid
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Record name 4-METHYLNICOTINIC ACID
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Q & A

Q1: What are some of the key applications of 4-methylnicotinic acid in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For instance, it can be transformed into aza-isocoumarins , through lithiation with LDA (lithium diisopropylamide) followed by reaction with carbonyl electrophiles. Furthermore, it acts as a precursor in the synthesis of 4-methylnicotine , a significant alkaloid found in tobacco.

Q2: The reaction of this compound with thionyl chloride (SOCl2) exhibits unusual behavior. Can you elaborate on this?

A2: Indeed, refluxing this compound with thionyl chloride leads to unexpected products, showcasing anomalous reactions , . Instead of simply forming the acid chloride, the reaction incorporates sulfur from the reagent into a new five-membered ring. This highlights the unique reactivity of this compound under certain conditions.

Q3: How is this compound utilized in the synthesis of more complex molecules like nicotinic acid ribosides?

A3: this compound serves as a building block for creating nicotinic acid ribosides . The synthesis involves reacting its tetra-n-butylammonium salt with 3,5-di-O-benzoyl-β-D-ribofuranosyl chloride. This leads to the formation of a key intermediate, which upon hydrolysis, yields the desired nicotinic acid riboside, predominantly as the β-anomer.

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